StemRegenin 1 (hydrochloride) is a purine derivative that functions primarily as an antagonist of the aryl hydrocarbon receptor signaling pathway. This compound has garnered attention for its significant role in enhancing the expansion and maintenance of hematopoietic stem cells, particularly those expressing the CD34 marker. The compound is noted for its ability to promote pluripotency and prevent differentiation in stem cells, making it a valuable tool in regenerative medicine and stem cell research.
StemRegenin 1 was identified through an unbiased screening process targeting primary human hematopoietic stem cells. It has been extensively studied in various preclinical and clinical settings, demonstrating its potential in stem cell therapies for conditions such as hematological malignancies and other blood disorders. The compound is commercially available from several suppliers, including Bertin Technologies and TargetMol, with varying formulations and concentrations.
The synthesis of StemRegenin 1 involves several steps typical of purine derivatives. While specific synthetic pathways are proprietary or not fully disclosed in public literature, general methods include:
The synthesis process is designed to ensure high yield and purity, which are critical for biological applications.
The molecular structure of StemRegenin 1 can be described as follows:
StemRegenin 1 participates in several chemical reactions relevant to its mechanism of action:
The primary mechanism through which StemRegenin 1 exerts its effects involves antagonizing the aryl hydrocarbon receptor pathway:
StemRegenin 1 has several significant applications in scientific research:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4